molecular formula C22H17N5O3 B2713645 (4-Phenoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327574-56-0

(4-Phenoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2713645
M. Wt: 399.41
InChI Key: MFADUNPNTBPGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H17N5O3 and its molecular weight is 399.41. The purity is usually 95%.
BenchChem offers high-quality (4-Phenoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Phenoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Screening

A study by Landage, Thube, and Karale (2019) focused on the synthesis of novel compounds with potential antibacterial activities, including thiazolyl pyrazole and benzoxazole derivatives. While the specific compound was not directly mentioned, the research into related structures emphasizes the ongoing exploration of novel chemical entities for antibacterial purposes, hinting at the broader scientific interest in compounds with similar structural motifs for antimicrobial applications (Landage, Thube, & Karale, 2019).

Drug Metabolism and Disposition Studies

Li et al. (2016) and Li et al. (2019) conducted studies on the metabolism of compounds containing oxetane and spiro azetidine moieties, respectively. These studies provide insights into the metabolic pathways and enzyme kinetics of structurally complex compounds, offering a foundation for understanding how similar compounds might be metabolized in biological systems. Such information is crucial for the development of new therapeutic agents, highlighting the significance of metabolic studies in drug development (Li et al., 2016); (Li et al., 2019).

Imaging Agent Development for Parkinson's Disease

Wang, Gao, Xu, and Zheng (2017) explored the synthesis of a potential PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease, demonstrating the application of complex molecules in the development of diagnostic tools. This research underscores the potential of specialized chemical compounds in enhancing disease diagnosis and management (Wang, Gao, Xu, & Zheng, 2017).

properties

IUPAC Name

(4-phenoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c28-22(15-7-9-18(10-8-15)29-17-5-2-1-3-6-17)27-13-16(14-27)21-25-20(26-30-21)19-23-11-4-12-24-19/h1-12,16H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFADUNPNTBPGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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